A Technical Guide to the Chemical Properties and Synthesis of rac-Darifenacin-d4
A Technical Guide to the Chemical Properties and Synthesis of rac-Darifenacin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for rac-Darifenacin-d4, a deuterated analog of the muscarinic M3 receptor antagonist, Darifenacin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a standard in bioanalytical assays.
Chemical Properties of rac-Darifenacin-d4
rac-Darifenacin-d4 is a stable isotope-labeled version of Darifenacin, where four hydrogen atoms on the ethyl linker have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Darifenacin in biological matrices. The key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | rac-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide |
| Synonyms | rac-Enablex-d4, rac-Emselex-d4 |
| CAS Number | 1189701-43-6 |
| Molecular Formula | C₂₈H₂₆D₄N₂O₂ |
| Molecular Weight | Approximately 430.57 g/mol |
| Appearance | Off-White Solid |
| Melting Point | 104-109°C |
| Solubility | Soluble in Chloroform, Methanol |
| Unlabeled CAS No. | 133033-93-9 |
Synthesis of rac-Darifenacin-d4
The synthesis of rac-Darifenacin-d4 is achieved through a convergent synthetic strategy. This approach involves the separate synthesis of two key intermediates: the deuterated side chain, 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) , and the racemic core, (±)-α,α-diphenyl-3-pyrrolidineacetamide (Intermediate B) . These intermediates are then coupled in the final step to yield the target molecule.
Experimental Protocols
1. Synthesis of Intermediate A: 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran
This synthesis is a three-step process starting from 2-(2,3-dihydro-5-benzofuranyl)acetic acid.
-
Step 1: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride
-
Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)acetic acid in an inert solvent such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
-
-
Step 2: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4
-
Methodology: The crude 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride is dissolved in a dry aprotic solvent like anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in THF is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then warmed to room temperature. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4.
-
-
Step 3: Synthesis of 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran
-
Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4 in a suitable solvent like carbon tetrachloride or dichloromethane, phosphorus tribromide (PBr₃) is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran.
-
2. Synthesis of Intermediate B: (±)-α,α-diphenyl-3-pyrrolidineacetamide
-
Methodology: A solution of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 90% sulfuric acid is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 20 hours). The reaction mixture is then cooled and poured over ice. The acidic solution is carefully basified with a strong base such as 50% sodium hydroxide, keeping the temperature low. The aqueous mixture is extracted with an organic solvent like chloroform. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by crystallization from a suitable solvent system (e.g., ethyl acetate-ethanol) to yield (±)-α,α-diphenyl-3-pyrrolidineacetamide.
3. Final Convergent Synthesis of rac-Darifenacin-d4
-
Methodology: (±)-α,α-Diphenyl-3-pyrrolidineacetamide (Intermediate B) and 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) are dissolved in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture. The reaction is stirred at an elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated. The crude rac-Darifenacin-d4 is then purified by column chromatography on silica gel to afford the final product.
Mechanism of Action of Darifenacin
Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, leading to its contraction and subsequent urination.[3] By competitively blocking these M3 receptors, Darifenacin reduces the frequency and urgency of these contractions, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder.[2][3]
This technical guide provides a foundational understanding of the chemical properties and a viable synthetic route for rac-Darifenacin-d4. Researchers are encouraged to consult the primary literature for further details and to optimize the described experimental conditions as necessary for their specific applications.
